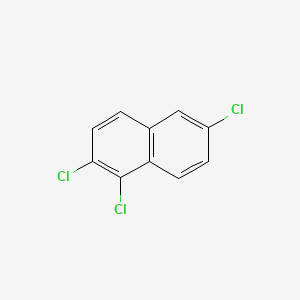

1,2,6-Trichloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUJSCRITBXDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)Cl)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199524 | |

| Record name | 1,2,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51570-44-6 | |

| Record name | Naphthalene, 1,2,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,6-Trichloronaphthalene chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 1,2,6-trichloronaphthalene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a polychlorinated naphthalene (PCN), a class of synthetic aromatic compounds. Structurally, it consists of a naphthalene bicyclic system with three chlorine atoms substituted at the 1, 2, and 6 positions. The molecular formula for this compound is C₁₀H₅Cl₃.[1] Like other PCNs, its environmental and toxicological behavior is dictated by the number and position of its chlorine atoms.[2]

Caption: Chemical structure of this compound.

The properties of this compound are summarized in the table below. It is important to note that while some data specific to this isomer is available, other properties are often reported for trichloronaphthalene mixtures or are predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃ | [1] |

| Molecular Weight | 231.506 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| CAS Number | Not Available | [3] |

| Melting Point | 92 °C | [4] |

| Boiling Point | ~322-328 °C (estimated for trichloronaphthalene isomers) | [5][6] |

| Water Solubility | 0.00035 g/L (Predicted) | [3] |

| logP (Octanol-Water Partition Coefficient) | 5.24 (Predicted) | [3] |

| Appearance | White to light-yellow solid (for PCNs) | [5] |

| SMILES | ClC1=CC2=CC=C(Cl)C(Cl)=C2C=C1 | [3] |

| InChI | InChI=1S/C10H5Cl3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | [1] |

| InChIKey | AAUJSCRITBXDJH-UHFFFAOYSA-N | [1] |

Experimental Protocols

The industrial production of PCNs typically involves the chlorination of molten naphthalene in the presence of a metal-halide catalyst.[6] The degree of chlorination is controlled by the reaction time and conditions.

Reaction Scheme:

C₁₀H₈ + 3Cl₂ --(Catalyst)--> C₁₀H₅Cl₃ + 3HCl

Generalized Laboratory Procedure:

-

Molten naphthalene is placed in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.

-

A metal-halide catalyst, such as ferric chloride (FeCl₃), is introduced.

-

Chlorine gas is bubbled through the molten naphthalene at a controlled rate and temperature. The temperature is typically maintained slightly above the melting point of the desired product mixture.[6]

-

The reaction is monitored by techniques such as gas chromatography to determine the isomeric composition.

-

Upon completion, the reaction mixture is cooled and treated with a base, such as soda ash or caustic soda, to neutralize any remaining acid.[6]

-

The crude product is then purified, for example, by fractional distillation under reduced pressure or recrystallization, to isolate the desired isomers.[6]

This protocol outlines a general workflow for the extraction and quantification of this compound from a solid matrix (e.g., soil, sediment) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Method): [7]

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate internal standard.

-

Add 10 mL of water (for dry samples) and vortex.

-

Add 10 mL of acetonitrile, and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), and shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Clean-up (Dispersive Solid-Phase Extraction):

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250-280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusing a standard. For the molecular ion at m/z 230 (for the ³⁵Cl isotope), characteristic fragment ions would be selected for transitions.

-

Transfer Line Temperature: 280-300 °C.

-

Ion Source Temperature: 230-250 °C.

-

Biological Interactions and Signaling Pathways

Specific studies on the signaling pathways directly affected by this compound are limited. However, PCNs are known to be structurally similar to other halogenated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and dioxins.[6] The toxicity of many of these compounds is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11][12]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Caption: General workflow for GC-MS/MS analysis.

References

- 1. Naphthalene, 1,2,6-trichloro [webbook.nist.gov]

- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. epa.gov [epa.gov]

- 5. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. AH RECEPTOR SIGNALING PATHWAYS: Ingenta Connect [ingentaconnect.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Synthesis and Precursors of Polychlorinated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and precursors of polychlorinated naphthalenes (PCNs), with a conceptual focus on the formation of trichlorinated isomers. Due to the environmental and health concerns associated with specific PCN congeners, this document emphasizes the general principles of synthesis and the challenges in achieving regioselectivity, rather than providing explicit experimental protocols for the synthesis of 1,2,6-trichloronaphthalene.

Historically, PCNs were produced commercially for a wide range of applications, from electrical insulation to flame retardants.[1][2] However, their production has been largely phased out due to their persistence in the environment and adverse health effects.[2][3] Today, the primary interest in PCN synthesis is for the production of analytical standards and for research into their environmental fate and toxicology.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The industrial production of PCNs has historically relied on the direct chlorination of naphthalene.[4][5] This process is a classic example of an electrophilic aromatic substitution reaction, where chlorine atoms are introduced onto the naphthalene ring.

Precursors and Reagents:

-

Primary Precursor: Naphthalene (C₁₀H₈) is the fundamental starting material.[6]

-

Chlorinating Agent: Gaseous chlorine (Cl₂) is the most common reagent.[7] Sulphuryl chloride (SO₂Cl₂) can also be used for chlorination and may result in both substitution and addition products.[8]

-

Catalyst: The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or antimony(V) chloride (SbCl₅).[5][9] These catalysts polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine. In some modern methods for regioselective chlorination, other metal chlorides like copper(II) chloride have been shown to be effective.[10]

The reaction is generally carried out by bubbling chlorine gas through molten naphthalene in the presence of the catalyst.[1][5] The degree of chlorination is controlled by the reaction time and the amount of chlorine introduced. This process, however, lacks specificity and results in a complex mixture of PCN congeners with varying numbers of chlorine atoms and substitution patterns.[2][4] The purification of the crude product often involves treatment with soda ash or caustic soda, followed by fractional distillation under reduced pressure and purification with activated clay.[1][11]

The challenge in synthesizing a specific isomer like this compound lies in controlling the regioselectivity of the chlorination reaction. The naphthalene ring has two types of positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive towards electrophilic substitution.[12][13] As more chlorine atoms are added to the ring, their electron-withdrawing effects deactivate the ring towards further substitution and direct incoming electrophiles to specific positions, further complicating the product mixture.

Modern organic synthesis has seen the development of methods for regioselective C-H functionalization of aromatic compounds, which can offer more control over the substitution pattern.[14][15] These methods often involve the use of directing groups to guide the substitution to a specific position. However, the application of these advanced methods for the specific synthesis of this compound is not widely documented in publicly available literature.

Alternative and Unintentional Formation Pathways

PCNs are also formed unintentionally in various high-temperature industrial processes in the presence of chlorine.[3] These include:

-

Waste incineration[3]

-

Metallurgical processes, such as copper smelting and aluminum refining[3][7]

-

Cement and magnesia production[3]

-

As contaminants in commercial polychlorinated biphenyl (PCB) formulations[1][7]

Chlorophenols have also been identified as important precursors in the formation of PCNs in some of these processes.[16]

Data on Polychlorinated Naphthalenes

The properties of PCNs vary significantly with the degree of chlorination. The following table summarizes some of the general properties of different classes of PCNs.

| Property | Monochloronaphthalene | Dichloronaphthalene | Trichloronaphthalene | Tetrachloronaphthalene | Pentachloronaphthalene | Octachloronaphthalene |

| Molecular Formula | C₁₀H₇Cl | C₁₀H₆Cl₂ | C₁₀H₅Cl₃ | C₁₀H₄Cl₄ | C₁₀H₃Cl₅ | C₁₀Cl₈ |

| Molecular Weight | 162.62 g/mol | 197.07 g/mol | 231.51 g/mol | 265.96 g/mol | 300.40 g/mol | 403.74 g/mol |

| Physical State at RT | Liquid | Liquid/Solid | Solid | Solid | Solid | Solid |

| Water Solubility | Low | Very Low | Very Low | Very Low | Very Low | Very Low |

| Log Kow (approx.) | 4.0 | 4.5 | 5.0 | 5.5 | 6.0 | >6.5 |

| Bioaccumulation | Moderate | High | High | Very High | Very High | Very High |

Note: The values presented are approximate and can vary between specific isomers.

Experimental Methodologies (Conceptual)

While a specific protocol for this compound is not provided, a general conceptual workflow for the synthesis and analysis of a PCN mixture based on historical methods is outlined below.

Workflow: General Synthesis and Analysis of a PCN Mixture

Caption: Conceptual workflow for the synthesis and analysis of a PCN mixture.

Methodology for Isomer Analysis:

The analysis of PCN mixtures to identify and quantify specific isomers like this compound is typically performed using high-resolution gas chromatography coupled with mass spectrometry (GC-MS).

-

Sample Preparation: The purified PCN mixture is dissolved in a suitable solvent (e.g., hexane or isooctane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program of the GC oven is optimized to separate the different PCN congeners based on their boiling points and polarities.

-

MS Detection: As the separated congeners elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each congener.

-

Identification and Quantification: The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a certified analytical standard. Quantification is performed by integrating the peak area of the corresponding chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

The synthesis of polychlorinated naphthalenes via electrophilic aromatic substitution follows a well-established chemical pathway. The diagram below illustrates the general mechanism for the initial chlorination of naphthalene.

Caption: General mechanism for the electrophilic chlorination of naphthalene.

This guide provides a foundational understanding of the synthesis of polychlorinated naphthalenes for a scientific audience. The emphasis is on the general chemical principles and the inherent challenges in producing specific isomers, reflecting the current scientific and regulatory landscape surrounding these compounds. For further research, it is recommended to consult specialized chemical literature and databases for information on modern regioselective synthesis methods.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 3. pops.int [pops.int]

- 4. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 5. oaepublish.com [oaepublish.com]

- 6. Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority [lsrca.on.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. 1,3,7-Trichloronaphthalene | 55720-37-1 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organic chemistry - What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 1,2,6-Trichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2,6-trichloronaphthalene. Due to the limited availability of experimental data for this specific isomer, this document combines reported experimental values with predicted data and outlines standardized methodologies for empirical determination. This guide is intended to serve as a foundational resource for research and development activities involving this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is critical to distinguish between experimentally determined and computationally predicted values in research applications.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₅Cl₃ | - |

| Molecular Weight | 231.51 g/mol | - |

| Melting Point | 92 °C | Experimental |

| Boiling Point | Not Available | - |

| Water Solubility | 0.35 mg/L | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 5.24 | Predicted |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These methodologies are based on internationally recognized OECD guidelines to ensure data quality and comparability.

Determination of Melting Point (Capillary Method)

This protocol is adapted from OECD Guideline 102 for the determination of melting point.

Principle: A small, dried, and powdered sample of this compound is enclosed in a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.

Apparatus:

-

Melting point apparatus with a suitable heating bath (e.g., silicone oil) and a calibrated thermometer or an automated instrument.

-

Glass capillary tubes, sealed at one end.

-

Spatula and watch glass.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then thoroughly dried.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a compact column of 2-4 mm in height.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10-20°C per minute.

-

Observation: As the temperature approaches the expected melting point of 92°C, the heating rate is reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The melting range is reported. For a pure substance, this range should be narrow.

Determination of Boiling Point (Ebulliometer Method)

As this compound is a solid at room temperature, its boiling point will be significantly higher. This protocol is a general approach based on OECD Guideline 103.

Principle: An ebulliometer is used to measure the boiling point of a liquid at a given pressure by determining the temperature at which the vapor and liquid phases are in equilibrium.

Apparatus:

-

Ebulliometer equipped with a condenser and a calibrated temperature measuring device.

-

Heating mantle or other suitable heat source.

-

Pressure measurement and control system.

Procedure:

-

Sample Introduction: A sufficient amount of this compound is introduced into the boiling flask of the ebulliometer.

-

Heating: The sample is heated gently. The temperature of the liquid and the vapor are monitored.

-

Equilibrium: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading.

-

Pressure Correction: The boiling point is measured at the ambient atmospheric pressure. If required, the boiling point at standard pressure (101.325 kPa) can be calculated using the Clausius-Clapeyron equation or appropriate nomographs.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for substances with low water solubility.

Principle: An excess amount of this compound is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking flask or thermostatted water bath with a magnetic stirrer.

-

Centrifuge or filtration apparatus with a suitable membrane filter (e.g., PTFE).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS).

-

Volumetric flasks and pipettes.

Procedure:

-

Equilibration: An amount of this compound in excess of its expected water solubility is added to a known volume of distilled water in a flask.

-

Shaking/Stirring: The flask is sealed and agitated in a thermostatted water bath at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then carefully separated from the solid material by centrifugation or filtration to ensure no solid particles are present in the sample to be analyzed.

-

Quantification: The concentration of this compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Replicate Analysis: The experiment is repeated to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate a key signaling pathway potentially affected by chlorinated naphthalenes and a general workflow for physicochemical characterization.

Caption: General workflow for the physicochemical characterization of a solid organic compound.

Caption: Conceptual diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In-Depth Technical Guide: 1,2,6-Trichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Trichloronaphthalene is a specific congener of the polychlorinated naphthalenes (PCNs), a group of 75 chlorinated aromatic hydrocarbons.[1] Historically, PCNs were utilized in a variety of industrial applications, including as dielectrics in capacitors, flame retardants, and additives in lubricants, due to their chemical and thermal stability.[1][2] However, their persistence in the environment, potential for bioaccumulation, and toxicological effects have led to a significant decline in their production and use since the 1970s and 1980s.[1] This guide provides a detailed overview of the technical information available for the this compound isomer.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 51570-44-6 (Note: Some databases list the CAS number as "Not Available."[3])

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available experimental and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃ | - |

| Molecular Weight | 231.51 g/mol | [4] |

| Melting Point | 78 °C | [5] |

| Boiling Point | Not Available | [3] |

| Water Solubility | 0.00035 g/L (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.24 (Predicted) | [3] |

Synthesis and Analysis

Synthesis

Analytical Methods

The analysis of this compound, often as part of a broader analysis of PCN congeners, is typically performed using high-resolution gas chromatography coupled with mass spectrometry (GC/MS).[7][8]

Experimental Protocol: General GC/MS Method for PCN Analysis

This protocol is a generalized procedure based on common practices for the analysis of polychlorinated naphthalenes in environmental or biological samples.

-

Sample Preparation:

-

Extraction: The sample (e.g., soil, sediment, tissue) is extracted with an organic solvent such as a hexane/acetone mixture.

-

Cleanup: The extract is purified to remove interfering compounds. This is often achieved using column chromatography with adsorbents like silica gel or alumina.

-

-

GC/MS Analysis:

-

Gas Chromatograph (GC): A capillary column with a non-polar stationary phase is typically used to separate the different PCN congeners.

-

Mass Spectrometer (MS): The separated compounds are ionized, and the mass-to-charge ratio of the resulting ions is measured. This allows for the identification and quantification of this compound based on its specific mass spectrum and retention time. Isotope dilution techniques are often employed for accurate quantification.[7]

-

Toxicological Information

Polychlorinated naphthalenes, particularly the higher chlorinated congeners, are known to exhibit toxicity similar to that of dioxins.[9] This toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).[10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of dioxin-like compounds, including certain PCN congeners, to the AhR initiates a cascade of events leading to changes in gene expression that can result in various toxic effects.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCNs.

Biotransformation

While a specific metabolic pathway for this compound has not been detailed, the biotransformation of naphthalenes and other chlorinated hydrocarbons generally proceeds through oxidation, followed by conjugation to facilitate excretion. The following diagram illustrates a probable metabolic pathway.

Caption: A probable metabolic pathway for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in an environmental sample.

Caption: A typical workflow for the analysis of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]

- 5. epa.gov [epa.gov]

- 6. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 7. Gas chromatography-triple quadrupole mass spectrometry for the determination of atmospheric polychlorinated naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 10. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Trichloronaphthalene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of trichloronaphthalene isomers based on available scientific literature. However, there is a notable scarcity of specific quantitative toxicity data and detailed experimental protocols for individual trichloronaphthalene isomers. Much of the information presented is extrapolated from studies on other polychlorinated naphthalenes (PCNs).

Executive Summary

Trichloronaphthalenes are a subgroup of polychlorinated naphthalenes (PCNs), which are persistent environmental pollutants. The toxicology of PCNs is generally characterized by a "dioxin-like" mechanism of action, primarily mediated through the Aryl hydrocarbon (Ah) receptor. This leads to a range of adverse health effects, with the liver being a primary target organ. Higher chlorinated naphthalenes are generally considered more toxic. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and presents hypothetical signaling pathways and experimental workflows to guide future research.

Quantitative Toxicological Data

| Compound/Mixture | Test Species | Route of Administration | Toxicity Value | Reference |

| Monochloronaphthalene | Rat | Oral | LD50: 1540 mg/kg | [1] |

| 2,3,6,7-Tetrachloronaphthalene | Guinea Pig | Oral | LD50: >3 mg/kg | [1] |

| Pentachloronaphthalene Mixture | Rabbit | Oral | Systemic toxicity observed at 1.7–2.4 mg/kg/day | [1] |

| Hexachloronaphthalene Mixture | Rabbit | Oral | Systemic toxicity observed at 1.7–2.4 mg/kg/day | [1] |

| Heptachloronaphthalene Mixture | Rabbit | Oral | Systemic toxicity observed at 1.7–2.4 mg/kg/day | [1] |

| Octachloronaphthalene | Rabbit | Oral | Systemic toxicity observed at 1.7–2.4 mg/kg/day | [1] |

Note: The absence of specific data for trichloronaphthalene isomers highlights a significant data gap in the toxicological assessment of these compounds.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of trichloronaphthalene isomers are not available. However, based on the known mechanisms of action for PCNs, the following standard toxicological assays would be appropriate.

Aryl Hydrocarbon (Ah) Receptor Binding Assay

This assay determines the ability of a test compound to bind to the Ah receptor, a key initiating event in the "dioxin-like" toxicity pathway. A common method is a competitive binding assay using a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled Ah receptor ligand (e.g., [³H]TCDD) is incubated with a source of Ah receptor (e.g., rat liver cytosol) in the presence of varying concentrations of the unlabeled test compound (trichloronaphthalene isomer). The amount of radiolabeled ligand displaced by the test compound is measured, and the binding affinity (Ki) of the test compound is calculated.

Generalized Protocol:

-

Preparation of Ah Receptor: Prepare cytosol from the liver of an appropriate animal model (e.g., C57BL/6 mouse or Sprague-Dawley rat).

-

Incubation: In a multi-well plate, combine the liver cytosol, a fixed concentration of [³H]TCDD, and a range of concentrations of the trichloronaphthalene isomer. Include control wells with no competitor and wells with a known high-affinity competitor.

-

Separation of Bound and Unbound Ligand: After incubation to equilibrium, separate the receptor-bound [³H]TCDD from the free [³H]TCDD using a method such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [³H]TCDD binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki.[2]

Cytochrome P450 1A1 (CYP1A1) Induction Assay (EROD Assay)

This assay measures the induction of CYP1A1 enzyme activity, a well-established biomarker of Ah receptor activation. The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method.

Principle: The EROD assay utilizes the substrate 7-ethoxyresorufin, which is converted by CYP1A1 to the highly fluorescent product resorufin. The rate of resorufin production is directly proportional to the CYP1A1 enzyme activity.

Generalized Protocol (using HepG2 cells):

-

Cell Culture and Treatment: Culture human hepatoma (HepG2) cells in appropriate media. Treat the cells with various concentrations of the trichloronaphthalene isomer for a specified period (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., TCDD).

-

Cell Lysis: After treatment, wash the cells and lyse them to release the microsomal enzymes.

-

EROD Reaction: In a microplate reader, add the cell lysate to a reaction mixture containing 7-ethoxyresorufin and a source of NADPH.

-

Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for resorufin.

-

Data Analysis: Calculate the rate of resorufin production and normalize it to the total protein concentration in the cell lysate. Express the results as fold induction over the vehicle control.

Oxidative Stress Assessment (Nrf2 Activation)

This assay evaluates the potential of a compound to induce an oxidative stress response, which is often mediated by the transcription factor Nrf2. An ARE-luciferase reporter assay is a common in vitro method.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway by a test compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase.

Generalized Protocol:

-

Cell Transfection and Treatment: Transfect a suitable cell line (e.g., HepG2) with an ARE-luciferase reporter plasmid. After transfection, treat the cells with different concentrations of the trichloronaphthalene isomer.

-

Cell Lysis: After the treatment period, lyse the cells.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Express the results as fold induction over the vehicle control.[3][4]

Apoptosis Detection (Caspase-3 Activation Assay)

This assay determines if a compound induces apoptosis (programmed cell death) by measuring the activity of caspase-3, a key executioner caspase.

Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.

Generalized Protocol:

-

Cell Treatment: Treat a relevant cell line (e.g., primary hepatocytes or HepG2 cells) with the trichloronaphthalene isomer for various time points.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Caspase-3 Assay: Incubate the cell lysate with the caspase-3 substrate.

-

Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Analytical Method for Trichloronaphthalene Isomers in Tissues

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of PCNs in biological matrices.

Generalized Protocol:

-

Sample Preparation: Homogenize the tissue sample (e.g., liver).

-

Extraction: Perform a solvent extraction of the homogenate, often using a nonpolar solvent like hexane or a mixture of hexane and dichloromethane.

-

Cleanup: Use column chromatography (e.g., with silica gel or Florisil) to remove interfering lipids and other co-extracted compounds.

-

GC-MS Analysis: Inject the cleaned-up extract into a GC-MS system. The GC separates the different trichloronaphthalene isomers, and the MS provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns. Isotope dilution mass spectrometry using ¹³C-labeled internal standards is often employed for accurate quantification.[5]

Histopathological Evaluation of Liver Tissue

This method assesses morphological changes in the liver following exposure to a toxicant.

Generalized Protocol:

-

Tissue Collection and Fixation: Euthanize the experimental animal and perfuse the liver with a fixative (e.g., 10% neutral buffered formalin).

-

Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

-

Sectioning and Staining: Cut thin sections (e.g., 5 µm) from the paraffin block using a microtome and mount them on glass slides. Stain the sections with hematoxylin and eosin (H&E) for general morphological assessment.

-

Microscopic Examination: Examine the stained sections under a light microscope to identify any pathological changes, such as hepatocyte necrosis, apoptosis, inflammation, steatosis (fatty change), and fibrosis.[6][7][8]

Signaling Pathways and Experimental Workflows (Illustrative)

As specific data for trichloronaphthalene isomers are lacking, the following diagrams are illustrative and based on the known toxicology of related compounds.

Hypothetical Signaling Pathways

Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Trichloronaphthalene.

Caption: Hypothetical Nrf2-Mediated Oxidative Stress Response Pathway.

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by Trichloronaphthalene.

Generic Experimental Workflow

Caption: Generic Experimental Workflow for Toxicological Evaluation of Trichloronaphthalene Isomers.

Conclusion and Future Directions

The toxicological profile of trichloronaphthalene isomers is not well-characterized, with a significant lack of isomer-specific quantitative data. Based on the broader class of PCNs, trichloronaphthalenes are presumed to be hepatotoxic and act through an Ah receptor-mediated mechanism. Future research should prioritize the determination of fundamental toxicological parameters (LD50, NOAEL, LOAEL) for individual trichloronaphthalene isomers. Furthermore, detailed in vitro and in vivo studies are required to elucidate the specific signaling pathways involved in their toxicity, including the roles of oxidative stress and apoptosis. The experimental protocols and illustrative pathways provided in this guide are intended to serve as a framework for such future investigations.

References

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. A competitive binding assay for 2,3,7,8-tetrachlorodibenzo-p-dioxin and related ligands of the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POTENTIALLY RELEVANT NONCANCER EVIDENCE - Provisional Peer-Reviewed Toxicity Values for The Aromatic High Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (Noncancer) (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histological patterns in drug-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bioaccumulation Potential of 1,2,6-Trichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the bioaccumulation potential of 1,2,6-Trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) group of compounds. While specific experimental data for this isomer is limited, this document synthesizes available information on closely related compounds and established scientific principles to provide a comprehensive assessment. The bioaccumulation potential is estimated through its octanol-water partition coefficient (Log Kow), and a standardized experimental protocol for its determination is outlined. Furthermore, the primary signaling pathway associated with the toxicological effects of chlorinated naphthalenes, the Aryl Hydrocarbon Receptor (AhR) pathway, is detailed and visualized. This guide is intended to inform risk assessment and guide future research on the environmental fate and toxicological profile of this compound.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that have been used in various industrial applications. Due to their persistence and potential for bioaccumulation, they are of significant environmental concern. The degree of chlorination and the specific isomer structure are key determinants of their physicochemical properties and, consequently, their environmental behavior and toxicity. This guide focuses specifically on the bioaccumulation potential of the this compound isomer.

Quantitative Data on Bioaccumulation Potential

| Parameter | Value | Method | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 5.24 | Predicted (ALOGPS) | ContaminantDB[1] |

| Estimated Bioconcentration Factor (BCF) | 1,833 - 11,220 L/kg | QSAR Estimation | (Calculation based on established QSAR models) |

Note: The estimated BCF range is derived from established Quantitative Structure-Activity Relationship (QSAR) models that correlate Log Kow with BCF in fish. The actual BCF can vary depending on factors such as species, metabolic transformation, and experimental conditions.

Experimental Protocol for BCF Determination

A standardized methodology for determining the bioconcentration of chemical substances in fish is provided by the OECD Test Guideline 305 . A summary of a suitable experimental protocol for this compound, based on this guideline, is provided below.

Objective: To determine the bioconcentration factor (BCF) of this compound in a suitable fish species.

Test Organism: A species with a low fat content and a known respiratory and metabolic rate, such as the Zebrafish (Danio rerio) or the Fathead Minnow (Pimephales promelas).

Methodology:

-

Acclimation: Test organisms are acclimated to laboratory conditions for at least two weeks.

-

Exposure Phase (Uptake):

-

Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system.

-

The test concentration should be at least two orders of magnitude below the acute toxicity level.

-

Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

-

The duration of the uptake phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

-

Depuration Phase (Elimination):

-

After the exposure phase, the remaining fish are transferred to a clean, uncontaminated water system.

-

Fish and water samples are collected at regular intervals to determine the rate of elimination of the substance.

-

-

Chemical Analysis:

-

Concentrations of this compound in water and fish tissue (homogenized) are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

-

Data Analysis:

-

The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF can also be calculated from the uptake and depuration rate constants.

-

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Chlorinated naphthalenes, particularly the higher chlorinated congeners, are known to exert some of their toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This pathway is also responsible for the induction of cytochrome P450 (CYP) enzymes, which can be involved in the metabolism of these compounds.

Mechanism of Action:

-

Ligand Binding: this compound, as a lipophilic compound, can passively diffuse across the cell membrane and bind to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of Hsp90 and the exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).

-

Toxic and Metabolic Effects: The induction of these genes can lead to both metabolic detoxification and, in some cases, the formation of toxic metabolites, contributing to the overall toxicity of the compound.

Conclusion

While direct experimental data on the bioaccumulation of this compound is scarce, its predicted Log Kow of 5.24 suggests a significant potential for bioaccumulation in aquatic organisms. The estimated BCF falls into a range that warrants further investigation and consideration in environmental risk assessments. The standardized OECD 305 protocol provides a robust framework for experimentally determining the BCF of this compound. Furthermore, understanding its interaction with the AhR signaling pathway is crucial for elucidating its toxicological profile. This technical guide serves as a foundational resource for researchers and professionals, highlighting the need for empirical studies to refine our understanding of the environmental fate and effects of this compound.

References

Discovery and Early Research on Chlorinated Naphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated naphthalenes (CNs) are a group of synthetic aromatic compounds formed by the chlorination of naphthalene. First synthesized in the late 19th century, these compounds found widespread industrial application in the early 20th century due to their desirable properties, including chemical inertness, thermal stability, and electrical insulating capabilities. However, the initial enthusiasm for their utility was soon tempered by the discovery of their significant toxicity, leading to a complex history of industrial use and occupational health concerns. This technical guide provides an in-depth overview of the discovery, early synthesis, and initial research into the properties and toxicity of chlorinated naphthalenes, with a focus on the foundational knowledge established in the early to mid-20th century.

Discovery and Early Production

The first synthesis of a chlorinated naphthalene compound is credited to French chemist Charles-Adolphe Wurtz in 1869. However, it was the work of German chemists Fritz Ullmann and J. Bielecki in 1902 that systematically described the synthesis of various chlorinated naphthalene congeners. Industrial production of CNs began in Europe and the United States around 1910.[1] These commercial products were typically complex mixtures of different CN isomers and congeners, marketed under trade names such as Halowax in the U.S., Nibren Waxes in Germany, and Seekay Waxes in the U.K.[1] The primary manufacturing process involved the direct chlorination of molten naphthalene in the presence of a catalyst, such as iron (III) chloride or antimony (V) chloride. The degree of chlorination was controlled by adjusting the reaction time and temperature, resulting in products ranging from oily liquids to hard, crystalline waxes.

Physicochemical Properties of Chlorinated Naphthalenes

The physical and chemical properties of chlorinated naphthalenes are largely determined by the number and position of chlorine atoms on the naphthalene rings. As the degree of chlorination increases, properties such as melting point, boiling point, and density generally increase, while vapor pressure and solubility in water decrease. Early researchers meticulously characterized these properties for various congeners and commercial mixtures. The following tables summarize some of the key quantitative data from this early period.

Table 1: Physical Properties of Selected Chlorinated Naphthalene Congeners (Early 20th Century Data)

| Congener | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloronaphthalene | C₁₀H₇Cl | -2.3 | 259.3 |

| 2-Chloronaphthalene | C₁₀H₇Cl | 59.5 | 256 |

| 1,2-Dichloronaphthalene | C₁₀H₆Cl₂ | 37 | 295-298 |

| 1,4-Dichloronaphthalene | C₁₀H₆Cl₂ | 67.5 | 287.5 |

| 1,5-Dichloronaphthalene | C₁₀H₆Cl₂ | 107 | 288-290 |

| 1,2,3,4-Tetrachloronaphthalene | C₁₀H₄Cl₄ | 198-200 | - |

| Octachloronaphthalene | C₁₀Cl₈ | 190-192 | 410-440 |

Table 2: Properties of Commercial Halowax Products (circa 1940s)

| Halowax Grade | Appearance | Melting Point (°C) | Specific Gravity (25°C) |

| 1000 | Light colored oil | - | 1.28 |

| 1001 | White crystalline solid | 88-92 | 1.60 |

| 1013 | Cream colored, hard brittle solid | 120-125 | 1.70 |

| 1014 | Light yellow, hard amorphous solid | 135-140 | 1.80 |

| 1051 | Nearly white, hard crystalline solid | 190-192 | 2.00 |

Early Research on Toxicity and Health Effects

The widespread industrial use of chlorinated naphthalenes in the 1920s and 1930s led to numerous reports of adverse health effects among workers. The most prominent of these was a severe and persistent form of acneiform skin eruption, which was termed "chloracne".[2] In addition to dermatological effects, systemic toxicity, particularly liver damage, was also observed, with some cases proving fatal.[2] Early animal studies were initiated to investigate the toxicity of these compounds.

Table 3: Early Experimental Toxicity Data for Chlorinated Naphthalenes

| Compound/Mixture | Animal Model | Route of Administration | Observed Effects | LD₅₀ |

| Monochloronaphthalene | Rabbit | Dermal | Skin irritation | >2000 mg/kg |

| Trichloronaphthalene | Rat | Oral | Liver damage | ~1000 mg/kg |

| Pentachloronaphthalene | Cattle | Oral | "X-disease" (hyperkeratosis), liver damage | - |

| Halowax 1014 (penta- and hexachloronaphthalenes) | Rabbit | Dermal | Severe chloracne, liver damage | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the early research on chlorinated naphthalenes, reflecting the techniques and apparatus of the period.

Protocol 1: Synthesis of Chlorinated Naphthalenes (Early Industrial Method)

Objective: To produce a mixture of chlorinated naphthalenes by direct chlorination of naphthalene.

Materials:

-

Molten naphthalene

-

Gaseous chlorine

-

Iron (III) chloride (catalyst)

-

Reaction vessel with heating and stirring capabilities

-

Chlorine gas inlet

-

Condenser

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Molten naphthalene is charged into the reaction vessel and heated to maintain a liquid state (approximately 80-100°C).

-

A catalytic amount of anhydrous iron (III) chloride is added to the molten naphthalene.

-

Gaseous chlorine is bubbled through the molten naphthalene with continuous stirring. The reaction is exothermic, and the temperature is controlled by adjusting the chlorine flow rate and external cooling.

-

The reaction is monitored by periodically measuring the specific gravity or melting point of the mixture to determine the degree of chlorination.

-

Once the desired degree of chlorination is achieved, the chlorine flow is stopped.

-

The crude product is washed with a dilute solution of sodium carbonate to neutralize any remaining hydrochloric acid and unreacted chlorine.

-

The washed product is then separated from the aqueous layer using a separatory funnel.

-

The product is purified by fractional distillation under reduced pressure to separate the different chlorinated naphthalene fractions.

Protocol 2: Early Determination of Acute Toxicity (LD₅₀) in Rats

Objective: To determine the median lethal dose (LD₅₀) of a chlorinated naphthalene compound in rats.

Materials:

-

Test compound (chlorinated naphthalene)

-

Vegetable oil (for dissolving solid compounds)

-

Wistar rats (typically 10-12 weeks old, of a single sex)

-

Oral gavage needles

-

Animal cages with food and water ad libitum

-

Balance for weighing animals and test substance

Procedure:

-

The test compound is dissolved or suspended in a suitable vehicle, such as vegetable oil, to the desired concentrations.

-

A series of graded doses of the test substance is prepared.

-

Rats are fasted overnight before dosing.

-

The body weight of each rat is recorded.

-

A single dose of the test substance is administered to each rat via oral gavage. A control group receives only the vehicle.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and daily for up to 14 days).

-

The number of mortalities in each dose group is recorded.

-

The LD₅₀ value is calculated using a statistical method, such as the probit or log-probit method, which relates the percentage of mortality to the logarithm of the dose.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the early research on chlorinated naphthalenes.

Conclusion

The discovery and early research on chlorinated naphthalenes represent a significant chapter in the history of industrial chemistry and occupational health. While their unique physical and chemical properties made them valuable materials for a variety of applications, the concurrent discovery of their toxicity, particularly the induction of chloracne and liver damage, highlighted the importance of understanding the health impacts of new chemical entities. The foundational research conducted in the early 20th century laid the groundwork for future studies on the mechanisms of toxicity of halogenated aromatic hydrocarbons and informed the eventual regulation of these persistent and bioaccumulative compounds. This guide serves as a technical resource for understanding the origins of our knowledge about this important class of chemicals.

References

Health Effects of Exposure to Polychlorinated Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated naphthalenes (PCNs) are a group of persistent organic pollutants (POPs) that exhibit a wide range of toxic effects in both humans and wildlife. Historically used in various industrial applications, their resistance to degradation has led to their ubiquitous presence in the environment and bioaccumulation in the food chain. This technical guide provides a comprehensive overview of the health effects associated with PCN exposure, with a focus on the underlying molecular mechanisms, quantitative toxicological data, and detailed experimental methodologies. The primary mechanism of toxicity for many PCN congeners is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of a battery of genes involved in xenobiotic metabolism and other cellular processes. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the toxicological profile of PCNs and related compounds.

Introduction to Polychlorinated Naphthalenes (PCNs)

PCNs are a class of 75 chlorinated congeners based on the naphthalene ring system.[1] Their degree of chlorination can range from one to eight chlorine atoms, influencing their physical-chemical properties and toxicological potency.[1] Although their production has been largely phased out, PCNs are still unintentionally released into the environment from various industrial processes, such as waste incineration.[2] Human exposure occurs primarily through the diet, with higher chlorinated congeners being more persistent and bioaccumulative.[3]

Toxicological Profile of PCNs

Exposure to PCNs has been associated with a wide spectrum of adverse health effects, many of which are similar to those caused by other dioxin-like compounds such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs).[4] The most prominent health effects are summarized below.

Hepatotoxicity

The liver is a primary target organ for PCN toxicity.[4] Occupational exposure to high levels of PCNs has been linked to severe liver damage, including chloracne and acute yellow liver atrophy.[5] Animal studies have demonstrated that exposure to specific PCN congeners can lead to liver enlargement, fatty liver (steatosis), and alterations in liver enzyme levels.[6][7]

Neurotoxicity

Evidence suggests that PCNs can also exert neurotoxic effects.[4] Studies in animal models have shown that exposure to certain PCN congeners can lead to behavioral changes and alterations in motor activity.[8] The developing nervous system appears to be particularly vulnerable to the neurotoxic effects of these compounds.

Endocrine Disruption

PCNs are recognized as endocrine-disrupting chemicals.[4] They can interfere with the normal functioning of the endocrine system by interacting with various hormone receptors and signaling pathways.[9] For example, some PCNs have been shown to affect steroidogenesis, the process of hormone synthesis.[10]

Immunotoxicity

The immune system is another target of PCN toxicity.[4] Exposure to these compounds has been shown to suppress the immune response in animal studies, potentially leading to increased susceptibility to infections and other diseases.

Carcinogenicity

While there is some evidence to suggest that PCNs may have carcinogenic potential, the data are not conclusive.[2] Some studies have reported an increased risk of certain cancers in occupationally exposed workers, but further research is needed to establish a definitive link.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The majority of the toxic effects of dioxin-like PCNs are mediated through the activation of the aryl hydrocarbon receptor (AhR).[6][11] The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins.[11][12]

Upon binding of a PCN congener, the AhR complex translocates to the nucleus, where it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[3][6] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[3]

Quantitative Toxicological Data

The toxic potency of individual PCN congeners is often expressed relative to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound. These relative potency (REP) factors, also known as toxic equivalency factors (TEFs), are used to calculate the total TCDD toxic equivalents (TEQs) of a complex mixture of dioxin-like compounds.

Table 1: Relative Potencies (REPs) of Selected PCN Congeners

| PCN Congener | REP (in vitro, H4IIE-luc)[13] | REP (in vitro, EROD)[14] |

| PCN 66 (1,2,3,4,6,7-HxCN) | 0.004 | 0.00063 |

| PCN 67 (1,2,3,5,6,7-HxCN) | 0.001 | 0.00029 |

| PCN 73 (1,2,3,4,5,6,7-HpCN) | 0.001 | - |

| Penta-CNs | 10-3 - 10-7 | - |

| Tetra-, Tri-, Di-, Mono-CNs | Less Active | - |

Table 2: Dose-Response Data for Hexa-CN Mixture in Female Wistar Rats (90-day oral gavage study) [6]

| Endpoint | Dose (mg/kg bw/day) | Observation |

| Relative Liver Weight | 0.3 | Increased |

| Relative Thymus Weight | 0.3 | Decreased |

| Fatty Degeneration in Liver | 0.3 | Observed |

Table 3: PCN Concentrations in Human Tissues

| Tissue | PCN Congeners | Concentration Range | Reference |

| Adipose Tissue (New York, USA) | Total PCNs | 21 - 2500 pg/g lipid wt. | [3] |

| Adipose Tissue (New York, USA) | PCN 66/67 | Predominant (66% of total) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the health effects of PCNs.

In Vitro Hepatotoxicity Assessment

Objective: To evaluate the potential of PCNs to induce liver cell toxicity.

Experimental Workflow:

Detailed Methodology (Example using HepG2 cells):

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the PCN congener of interest (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 0.1%). Control wells receive the solvent alone.

-

Cytotoxicity Assays:

-

MTT Assay: After a 24- or 48-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured using a commercially available kit according to the manufacturer's instructions.

-

-

Liver Enzyme Activity Assays: Cell lysates are prepared, and the activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using specific enzymatic assay kits.

-

Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

In Vivo Neurotoxicity Assessment

Objective: To evaluate the potential of PCNs to cause neurobehavioral and neuropathological effects in a rodent model.

Detailed Methodology (Example using rats):

-

Animal Husbandry: Adult female Sprague-Dawley rats are housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: The rats are randomly assigned to different dose groups and a control group. The PCN congener or mixture is dissolved in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage for a specified period (e.g., 28 days). The control group receives the vehicle alone.

-

Neurobehavioral Testing: A battery of behavioral tests is conducted to assess various neurological functions. These may include:

-

Functional Observational Battery (FOB): A systematic observation of the animals for any signs of toxicity, including changes in posture, gait, and reactivity.

-

Motor Activity: Spontaneous motor activity is measured using an automated activity monitoring system.

-

Grip Strength: Forelimb and hindlimb grip strength is measured using a grip strength meter.

-

-

Neuropathology: At the end of the study, the animals are euthanized, and brain and peripheral nerve tissues are collected. The tissues are fixed, processed, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) and other specific stains for microscopic examination of any pathological changes.[15]

Endocrine Disruption Assessment (Steroidogenesis Assay)

Objective: To evaluate the potential of PCNs to interfere with steroid hormone production.

Detailed Methodology (Example using H295R cells):

-

Cell Culture: Human adrenocortical carcinoma (H295R) cells are cultured in a specialized medium (e.g., DMEM/F12) supplemented with serum and other growth factors.

-

Treatment: Cells are plated in multi-well plates and treated with various concentrations of the PCN congener of interest in the presence of a stimulant of steroidogenesis (e.g., forskolin).

-

Hormone Measurement: After a 48-hour incubation period, the culture medium is collected, and the concentrations of key steroid hormones such as testosterone and estradiol are measured using enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).[10][16]

-

Cell Viability: The viability of the cells is assessed using an appropriate assay (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.[16]

Conclusion

Polychlorinated naphthalenes represent a significant class of environmental contaminants with a wide range of adverse health effects. Their primary mechanism of toxicity involves the activation of the AhR signaling pathway, leading to altered gene expression and subsequent cellular dysfunction. This technical guide has provided a comprehensive overview of the toxicological profile of PCNs, including quantitative data on their potency and effects, as well as detailed experimental protocols for their assessment. Continued research is necessary to fully elucidate the long-term health consequences of exposure to these persistent pollutants and to develop effective strategies for risk assessment and mitigation.

References

- 1. eurl-pops.eu [eurl-pops.eu]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for expression of murine milk using modified human breast pump parts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocrine Disruption [lnhlifesciences.org]

- 11. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 13. Concentrations of PCDD/Fs in Human Blood: A Review of Data from the Current Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1,2,6-Trichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Trichloronaphthalene is a member of the polychlorinated naphthalenes (PCNs) class of compounds. These are persistent organic pollutants that can be found in various environmental matrices. Accurate and sensitive analytical methods are crucial for monitoring their presence and understanding their potential impact. This document provides detailed application notes and protocols for the detection and quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for this purpose.

Analytical Methods Overview

The primary analytical method for the determination of this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of specific isomers like this compound, even in complex matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can also be utilized, particularly for water samples.

The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction of the analyte from the sample matrix, cleanup of the extract to remove interfering substances, and subsequent instrumental analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of polychlorinated naphthalenes, including trichloronaphthalene isomers. It is important to note that these values can vary depending on the specific laboratory, instrumentation, and sample matrix.

| Parameter | Water Samples | Soil/Sediment Samples | Biological Tissues |

| Method Detection Limit (MDL) | 0.05 - 1.0 ng/L | 0.1 - 5.0 µg/kg | 0.1 - 10 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/L | 0.5 - 10 µg/kg | 0.5 - 20 µg/kg |

| Recovery | 70 - 120% | 60 - 110% | 50 - 110% |

| Linear Range | 0.1 - 100 ng/L | 0.5 - 500 µg/kg | 0.5 - 500 µg/kg |

Note: Data is compiled from various sources on PCN analysis and should be considered as a general guideline. Method validation is essential for determining specific performance characteristics in your laboratory.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by GC-MS

1. Scope: This protocol describes the determination of this compound in water samples using liquid-liquid extraction followed by GC-MS analysis.

2. Materials and Reagents:

-

This compound standard

-

Internal standard (e.g., 2,4,5,6-Tetrachloro-m-xylene or a labeled this compound)

-

Surrogate standards (e.g., Decafluorobiphenyl)

-

Dichloromethane (DCM), pesticide residue grade

-

Hexane, pesticide residue grade

-

Sodium sulfate, anhydrous, analytical grade

-

Separatory funnels (1 L)

-

Kuderna-Danish (K-D) concentrator

-

Nitrogen evaporator

-

GC-MS system

3. Sample Preparation (Liquid-Liquid Extraction):

-

Collect a 1 L water sample in a clean glass container.

-

Spike the sample with internal and surrogate standards.

-

Transfer the sample to a 1 L separatory funnel.

-

Add 60 mL of DCM to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.[4][5][6][7]

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the three DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a K-D concentrator followed by a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp 1: 10 °C/min to 200 °C

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for this compound (m/z): 230 (Quantifier), 232, 195 (Qualifiers)

-

5. Quality Control:

-

Analyze a method blank with each batch of samples.

-

Analyze a laboratory control spike to assess method accuracy.

-

Monitor the recovery of surrogate standards in each sample.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS

1. Scope: This protocol describes the determination of this compound in soil and sediment samples using Soxhlet extraction or Solid-Phase Extraction (SPE) followed by GC-MS analysis.

2. Materials and Reagents:

-

Same as Protocol 1

-

Soxhlet extraction apparatus or SPE cartridges (e.g., C18 or Florisil)

-

Toluene, pesticide residue grade

-

Methanol, HPLC grade

-

Diatomaceous earth or sand, purified

3. Sample Preparation:

Option A: Soxhlet Extraction

-

Air-dry the soil/sediment sample and sieve to remove large debris.

-

Homogenize the sample.

-

Weigh 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate.

-

Spike the sample with internal and surrogate standards.

-

Place the sample in a thimble and extract with a 1:1 mixture of hexane and acetone or toluene for 16-24 hours in a Soxhlet apparatus.

-

Concentrate the extract to approximately 1 mL.

Option B: Solid-Phase Extraction (SPE) [8][9]

-

Weigh 5-10 g of the homogenized soil/sediment sample.

-

Mix the sample with a dispersing agent like diatomaceous earth.

-

Spike the sample with internal and surrogate standards.

-

Extract the sample with an appropriate solvent (e.g., methanol or acetone) by shaking or sonication.

-

Centrifuge the sample and collect the supernatant.

-

Condition an SPE cartridge (e.g., C18) with the extraction solvent followed by deionized water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-